![molecular formula C9H15ClO2 B3079774 Ethyl 7-chlorohept-2-enoate CAS No. 107408-35-5](/img/structure/B3079774.png)
Ethyl 7-chlorohept-2-enoate
Overview
Description
Ethyl 7-chlorohept-2-enoate is a chemical compound with the molecular formula C9H15ClO2 . It is also known by other names such as 7-Chloro-trans-2-hepenoic acid ethyl ester and Ethyl (E)-7-chlorohept-2-enoate . The molecular weight of this compound is 190.67 g/mol .
Molecular Structure Analysis
The InChI string for Ethyl 7-chlorohept-2-enoate isInChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3/b7-5+
. This compound has a defined bond stereocenter count of 1 . The canonical SMILES for this compound is CCOC(=O)C=CCCCCCl
. Physical And Chemical Properties Analysis
Ethyl 7-chlorohept-2-enoate has a molecular weight of 190.67 g/mol . It has a XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . This compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 7 . The exact mass and monoisotopic mass of this compound are both 190.0760574 g/mol . The topological polar surface area of this compound is 26.3 Ų .Scientific Research Applications
1. Crystal Structure Analysis
Ethyl 7-chlorohept-2-enoate and its derivatives have been extensively studied for their crystal packing and structural properties. For instance, certain derivatives exhibit rare N⋯π and O⋯π interactions along with hydrogen bonding, which contribute to their unique crystal structures (Zhang, Wu, & Zhang, 2011).
2. Catalytic and Synthetic Applications
These compounds are integral in various synthetic processes. For example, they are used in iodocyclisation studies to yield novel tetrahydrofurans and tetrahydropyrans (Macritchie, Peakman, Silcock, & Willis, 1998), and in base-induced intramolecular aza-Michael reactions for synthesizing heterocycles (Ramos, Nagem, & Taylor, 2011).
3. Role in Organocatalysis
Ethyl 7-chlorohept-2-enoate derivatives have been used in organocatalytic domino double Michael reactions. These reactions have proven effective in the asymmetric synthesis of cyclohexanes with multiple stereocenters (Hong, Sadani, Nimje, Dange, & Lee, 2011).
4. In Hydrogenation Reactions
These compounds also play a significant role in hydrogenation reactions. For instance, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate derivatives leads to the production of ethyl 2-hydroxy-4-arylbutyrate, demonstrating the potential of these compounds in sequential hydrogenation processes (Meng, Zhu, & Zhang, 2008).
5. Intermediate in Pharmaceutical Synthesis
Ethyl 7-chlorohept-2-enoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the synthesis of cilastatin, a renal dehydropeptidase inhibitor (Xin-zhi, 2006).
properties
IUPAC Name |
ethyl (E)-7-chlorohept-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJDSTPXJIADET-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chlorohept-2-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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